molecular formula C13H15BrF3N B8121150 1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine

1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine

Cat. No.: B8121150
M. Wt: 322.16 g/mol
InChI Key: RZWYTJRPIRVYKP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine typically involves the reaction of 4-bromo-2-trifluoromethyl-benzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the trifluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of difluoromethyl or monofluoromethyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromine or trifluoromethyl groups.

Scientific Research Applications

1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine can be compared with other similar compounds, such as:

    1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    4-Bromo-2-(trifluoromethyl)benzyl bromide: This compound lacks the piperidine ring and is often used as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-11-5-4-10(12(8-11)13(15,16)17)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWYTJRPIRVYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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